molecular formula C16H25N3O4S B195576 N-((1-Ethyl-2-pyrrolidinyl)methyl)-2-methoxy-4-amino-5-methylsulphonylbenzamide CAS No. 71676-00-1

N-((1-Ethyl-2-pyrrolidinyl)methyl)-2-methoxy-4-amino-5-methylsulphonylbenzamide

Cat. No.: B195576
CAS No.: 71676-00-1
M. Wt: 355.5 g/mol
InChI Key: SZQIUFIQZCNHHN-UHFFFAOYSA-N
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Description

A metabolite of Amisulpride

Biochemical Analysis

Biochemical Properties

Amisulpride Impurity D, like Amisulpride, is likely to interact with dopamine D2 and D3 receptors . These receptors are part of a large family of receptors that interact with specific intracellular signaling pathways through coupling with G proteins . The nature of these interactions is likely to be similar to that of Amisulpride, which is known to bind to these receptors and act as an antagonist .

Cellular Effects

The cellular effects of Amisulpride Impurity D are not well-studied. Given its structural similarity to Amisulpride, it may influence cell function in a similar manner. Amisulpride is known to affect various types of cells and cellular processes, including cell signaling pathways and gene expression . It predominantly works in the limbic system, which could explain its effects on mood and cognition .

Molecular Mechanism

The molecular mechanism of action of Amisulpride Impurity D is not well-understood. It is likely to exert its effects at the molecular level in a similar manner to Amisulpride. Amisulpride is known to bind to D2 and D3 receptors, leading to reduced dopaminergic signaling . This binding interaction with biomolecules could result in changes in gene expression and potentially influence enzyme activation or inhibition .

Temporal Effects in Laboratory Settings

Studies on Amisulpride have shown that it has a dose- and concentration-dependent effect on prolonging the QT interval . This suggests that the effects of Amisulpride Impurity D may also change over time, depending on the dosage and concentration .

Dosage Effects in Animal Models

Studies on Amisulpride have shown that it has a U-shaped dose-response effect in mice . This suggests that the effects of Amisulpride Impurity D may also vary with different dosages in animal models.

Metabolic Pathways

Amisulpride Impurity D is likely to be involved in similar metabolic pathways as Amisulpride. Amisulpride undergoes minimal metabolism and its metabolites in plasma are largely undetectable . This suggests that Amisulpride Impurity D may also undergo minimal metabolism.

Transport and Distribution

Studies on Amisulpride have suggested that it might be a substrate of the P-glycoprotein efflux pump, which could affect its transport and distribution within cells .

Properties

IUPAC Name

4-amino-N-[(1-ethylpyrrolidin-2-yl)methyl]-2-methoxy-5-methylsulfonylbenzamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H25N3O4S/c1-4-19-7-5-6-11(19)10-18-16(20)12-8-15(24(3,21)22)13(17)9-14(12)23-2/h8-9,11H,4-7,10,17H2,1-3H3,(H,18,20)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SZQIUFIQZCNHHN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1CCCC1CNC(=O)C2=CC(=C(C=C2OC)N)S(=O)(=O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H25N3O4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90992283
Record name 4-Amino-N-[(1-ethylpyrrolidin-2-yl)methyl]-5-(methanesulfonyl)-2-methoxybenzene-1-carboximidic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90992283
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

355.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

71676-00-1
Record name Benzamide, 4-amino-N-((1-ethyl-2-pyrrolidinyl)methyl)-2-methoxy-5-(methylsulfonyl)-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0071676001
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 4-Amino-N-[(1-ethylpyrrolidin-2-yl)methyl]-5-(methanesulfonyl)-2-methoxybenzene-1-carboximidic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90992283
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 4-Amino-N-{[(2RS)-1-ethylpyrrolidin-2-yl]methyl}-2-methoxy-5-(methylsulfonyl)benzamide
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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